molecular formula C16H18N2O4S B2877665 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline CAS No. 736948-90-6

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline

Cat. No.: B2877665
CAS No.: 736948-90-6
M. Wt: 334.39
InChI Key: OPDRFNOUUAEXNH-UHFFFAOYSA-N
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Description

Overview of Phenoxyaniline (B8288346) Scaffolds in Organic Chemistry

The phenoxyaniline scaffold is a significant structural motif in organic chemistry, characterized by a phenyl group linked to an aniline (B41778) molecule through an ether bond. This arrangement gives rise to a class of compounds with diverse applications, particularly in the pharmaceutical and material science sectors.

Phenoxyaniline derivatives are recognized as crucial intermediates in the synthesis of various important molecules. For instance, nitro-2-phenoxyaniline is a key precursor in the production of nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). The versatility of the phenoxyaniline core allows for the synthesis of a wide range of derivatives with potential therapeutic properties. Research has indicated that certain phenoxyaniline derivatives exhibit inhibitory effects on sodium/calcium exchange systems, suggesting their potential in treating ischemic heart disease and neurological disorders. google.com Furthermore, recent studies have explored the anticancer potential of phenoxyaniline analogs.

In the realm of material science, phenoxyaniline has been incorporated into polymers like poly(methyl methacrylate) (PMMA) to enhance their thermal stability and mechanical properties. The structural characteristics of phenoxyaniline derivatives have been extensively studied to understand their intermolecular interactions, which is crucial for designing new compounds with desired functionalities.

The synthesis of phenoxyanilines can be achieved through methods such as the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aniline derivative. chemicalbook.com

Table 1: Applications of Phenoxyaniline Scaffolds

FieldApplicationExample
Pharmaceuticals Anti-inflammatory AgentsIntermediate for Nimesulide
Cardiovascular and Neurological TreatmentsInhibition of Na+/Ca2+ exchange systems google.com
Anticancer AgentsInvestigated for activity against prostate adenocarcinoma and lung cancer
Material Science Polymer CompositesEnhancing thermal stability of PMMA

Overview of Morpholine (B109124) Sulfonamide Scaffolds in Organic Synthesis

The morpholine sulfonamide scaffold is another pivotal structural unit in organic synthesis, combining the heterocyclic morpholine ring with a sulfonamide group. This combination imparts specific physicochemical properties to the molecules, making them valuable in medicinal chemistry.

Morpholine is a heterocyclic compound containing both amine and ether functional groups. chemsociety.org.ngwikipedia.org The presence of the ether oxygen makes the nitrogen atom less nucleophilic and less basic compared to similar secondary amines like piperidine. wikipedia.org This unique electronic feature influences the reactivity of the morpholine ring in chemical transformations.

Sulfonamides, characterized by the -SO₂NH- functional group, are a well-established class of compounds with a long history in medicinal chemistry, dating back to the discovery of the first sulfa drugs. wikipedia.orgwikipedia.org They are typically synthesized by reacting a sulfonyl chloride with an amine. wikipedia.orgcbijournal.com The sulfonamide group is known for its chemical stability and is well-tolerated in biological systems. researchgate.net

The incorporation of a morpholine ring into a sulfonamide structure has led to the development of compounds with a wide range of biological activities. nih.govresearchgate.net For example, morpholine-based aryl sulfonamides have been investigated as inhibitors of the Nav1.7 sodium channel, a target for pain therapeutics. nih.gov The synthesis of morpholine-containing sulfonamides often involves the reaction of a substituted benzenesulfonyl chloride with morpholine. chemsociety.org.ng

Table 2: Key Features of Morpholine and Sulfonamide Moieties

MoietyKey Features
Morpholine Heterocyclic amine and ether. chemsociety.org.ngwikipedia.org Less basic and nucleophilic than piperidine. wikipedia.org Used as a building block in various pharmaceuticals. wikipedia.org
Sulfonamide Stable and well-tolerated functional group. researchgate.net Basis for a wide range of drugs. wikipedia.org Synthesized from sulfonyl chlorides and amines. wikipedia.org

Structural Contextualization and Naming Convention of 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline

The chemical structure of this compound brings together the phenoxyaniline and morpholine sulfonamide scaffolds into a single molecule. Its systematic name, according to IUPAC nomenclature, precisely describes the arrangement of its constituent parts.

The core of the molecule is an aniline ring. At position 2 of this ring, a phenoxy group (-OC₆H₅) is attached. At position 5, a sulfonyl group (-SO₂-) is linked, which in turn is connected to the nitrogen atom of a morpholine ring, forming a morpholine-4-sulfonyl substituent.

Table 3: Structural and Chemical Identifiers for this compound uni.lu

IdentifierValue
Molecular Formula C₁₆H₁₈N₂O₄S
SMILES C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N
InChI InChI=1S/C16H18N2O4S/c17-15-12-14(23(19,20)18-8-10-21-11-9-18)6-7-16(15)22-13-4-2-1-3-5-13/h1-7,12H,8-11,17H2
InChIKey OPDRFNOUUAEXNH-UHFFFAOYSA-N

The synthesis of this specific compound would likely involve a multi-step process, potentially starting with a substituted aniline or nitrobenzene, followed by sulfonation and subsequent reaction with morpholine, and finally the introduction of the phenoxy group via a nucleophilic aromatic substitution reaction.

Broader Context within Aniline and Sulfonamide Chemistry

The study of this compound is deeply rooted in the broader fields of aniline and sulfonamide chemistry.

Aniline Chemistry: Aniline (C₆H₅NH₂) is the simplest aromatic amine and serves as a foundational building block for a vast array of organic compounds. vedantu.comwikipedia.org The amino group (-NH₂) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, making the aniline ring electron-rich and highly reactive. wikipedia.org However, the lone pair of electrons on the nitrogen can be delocalized into the benzene (B151609) ring, which reduces the basicity of aniline compared to aliphatic amines. wikipedia.org The reactivity of the aniline core is fundamental to the synthesis of derivatives like phenoxyanilines.

Sulfonamide Chemistry: The sulfonamide functional group is a cornerstone of medicinal chemistry. wikipedia.orgwikipedia.org The discovery of sulfonamide antibiotics in the 1930s revolutionized the treatment of bacterial infections. wikipedia.org Beyond their antimicrobial properties, sulfonamides are found in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.org The synthesis of sulfonamides is a classic organic transformation, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. wikipedia.org The chemical robustness and versatile biological activity of the sulfonamide group make it a highly valuable component in drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c17-15-12-14(23(19,20)18-8-10-21-11-9-18)6-7-16(15)22-13-4-2-1-3-5-13/h1-7,12H,8-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRFNOUUAEXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332744
Record name 5-morpholin-4-ylsulfonyl-2-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

736948-90-6
Record name 5-morpholin-4-ylsulfonyl-2-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Morpholine 4 Sulfonyl 2 Phenoxyaniline

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline, the analysis identifies three primary bond disconnections that suggest plausible synthetic routes.

C(aryl)-S Bond Disconnection: The most logical disconnection is at the bond between the aromatic ring and the sulfur atom of the sulfonyl group. This suggests a late-stage sulfonylation or sulfamoylation reaction. This approach breaks the target molecule down into two key precursors: 2-phenoxyaniline (B124666) and morpholine-4-sulfonyl chloride.

C(aryl)-O Bond Disconnection: Another strategic disconnection is the ether linkage. This would involve forming the phenoxy bond via a nucleophilic aromatic substitution or a coupling reaction. This route points to precursors such as a substituted aniline (B41778) (e.g., 2-amino-4-sulfonyl-chlorobenzene) and phenol (B47542).

C(aryl)-N Bond Disconnection: Cleavage of the aniline's carbon-nitrogen bond points towards a precursor containing a nitro group, which is a common and effective strategy. The synthesis would then involve the reduction of a nitro-substituted precursor, such as 5-(morpholine-4-sulfonyl)-2-phenoxynitrobenzene, to the final aniline product.

Precursor Synthesis Strategies

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. The primary intermediate of interest is the 2-phenoxyaniline scaffold.

The formation of the phenoxyaniline (B8288346) structure is a cornerstone of the synthetic route. This can be accomplished through several established chemical methodologies.

Nucleophilic aromatic substitution (SNA_r_) is a primary method for constructing the diaryl ether bond present in phenoxyanilines. libretexts.org This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. youtube.com For the synthesis of a 2-phenoxyaniline precursor, this often entails the reaction of a phenol with an aryl halide that is "activated" by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgyoutube.com

A common strategy involves the reaction of o-nitrochlorobenzene with phenol in the presence of a base to form 2-phenoxynitrobenzene. The electron-withdrawing nitro group facilitates the nucleophilic attack by the phenoxide ion. google.com The reaction mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Copper-catalyzed Ullmann condensation reactions are also employed to form the diaryl ether linkage, often under milder conditions than traditional SNA_r_. chemicalbook.comchemicalbook.com

Table 1: Examples of Nucleophilic Substitution for Diaryl Ether Formation

Aryl Halide Nucleophile Catalyst/Base Solvent Temperature (°C) Product Reference
o-Nitrochlorobenzene Phenol Catalyst, Base Ethanol Reflux 2-Phenoxynitrobenzene google.com
3-Bromoaniline Phenol CuCl, K₂CO₃, 1-Butylimidazole o-Xylene 140 3-Phenoxyaniline chemicalbook.com

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in the synthesis of anilines. wikipedia.orgbeilstein-journals.org In the context of this compound synthesis, a precursor like 2-phenoxynitrobenzene (formed via nucleophilic substitution) is reduced to 2-phenoxyaniline.

A variety of reducing agents and conditions can be employed for this transformation, each with its own advantages regarding cost, selectivity, and functional group tolerance. wikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orglibretexts.org It is a clean and efficient method, often providing high yields.

Metal/Acid Reduction: Historically significant and still widely used, this method employs metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). libretexts.orggoogle.com The Béchamp reduction, using iron filings and hydrochloric acid, is a classic example.

Other Reagents: Other reagents like sodium hydrosulfite, tin(II) chloride, or samarium diiodide can also effectively reduce nitroarenes to anilines. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent Conditions Advantages Disadvantages Reference
H₂, Pd/C Ethanol, Room Temp - 34°C High yield, clean reaction, mild conditions Catalyst can be expensive, requires H₂ gas libretexts.orgnih.gov
Iron Powder, NH₄Cl Ethanol/Water, Reflux Inexpensive, effective Can require harsh conditions, workup can be tedious google.com
Tin(II) Chloride (SnCl₂) HCl, Ethanol Good for substrates with sensitive groups Produces tin waste wikipedia.org

Direct amination represents a more atom-economical approach to forming the C-N bond of anilines, bypassing the need for nitration and reduction steps. organic-chemistry.org These methods involve the direct conversion of phenols or aryl halides into the corresponding anilines.

The direct amination of phenols to primary anilines can be challenging but has been achieved under specific conditions. Industrial processes often require high temperatures and pressures in the gas phase. nih.govresearchgate.net More recent developments have demonstrated palladium-catalyzed methods for converting phenols into primary anilines using hydrazine (B178648) as the amine source under milder liquid-phase conditions. nih.gov Another approach is the metal-free direct amination of phenols using specific aminating reagents. organic-chemistry.org

Similarly, direct amination of aryl halides can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide with an ammonia (B1221849) surrogate. organic-chemistry.org

Table 3: Methodologies for Direct Aryl Amination

Starting Material Amine Source Catalyst/Conditions Key Features Reference
Phenols Hydrazine (N₂H₄) Pd/C Direct conversion, avoids pre-functionalization nih.gov
Aryl Chlorides Ammonia (as ammonium (B1175870) salts) Palladium catalyst High selectivity for monoarylation organic-chemistry.org
Phenols Aminating reagents Metal-free Versatile, avoids transition metals organic-chemistry.org

Beyond the primary methods, several other protocols for the synthesis of aryl amines can be adapted for the preparation of phenoxyaniline intermediates or their precursors. researchgate.netwjpmr.com These include:

Coupling of Arylboronic Acids: Transition-metal-free cross-coupling between arylboronic acids and nitrosoarenes can produce diarylamines. organic-chemistry.org Rhodium-catalyzed reactions of arylboronic acids with azides also provide a route to secondary amines. organic-chemistry.org

Rearrangement Reactions: Classic named reactions like the Hofmann and Beckmann rearrangements can be used to prepare anilines from amide or oxime precursors, respectively. chemistrysteps.com

These alternative methods provide additional flexibility in synthetic design, allowing chemists to choose a route that is best suited for the specific substitution patterns and functional groups present in the desired intermediate.

Synthesis of Morpholine-4-sulfonyl Precursors

The formation of a reactive morpholine-4-sulfonyl intermediate, typically morpholine-4-sulfonyl chloride, is a critical first stage in the synthesis of the target molecule. This precursor can be synthesized through several established methods.

The most direct and widely employed method for the synthesis of morpholine-4-sulfonyl chloride is the reaction of morpholine (B109124) with a sulfurylating agent, most commonly sulfuryl chloride (SO₂Cl₂). This reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or diethyl ether, often in the presence of a base to neutralize the hydrochloric acid byproduct. The base of choice is frequently a tertiary amine like triethylamine (B128534) or pyridine (B92270).

The reaction proceeds via a nucleophilic attack of the secondary amine of the morpholine ring on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the desired morpholine-4-sulfonyl chloride. Careful control of the reaction conditions, such as temperature (often maintained at 0 °C to ambient temperature), is crucial to minimize side reactions and maximize the yield of the desired product. The resulting morpholine-4-sulfonyl chloride is a key intermediate that can be used in subsequent coupling reactions.

A general representation of this reaction is as follows:

Morpholine + SO₂Cl₂ → Morpholine-4-sulfonyl chloride + HCl

While the direct sulfonylation of morpholine is common, an alternative approach involves the derivatization of pre-formed sulfonyl chlorides. In a broader context of sulfonamide synthesis, aryl sulfonyl chlorides are common starting materials. These can be prepared through methods such as the chlorosulfonation of aromatic compounds. However, for the specific synthesis of a morpholine-4-sulfonyl precursor, this approach is less direct than the sulfonylation of morpholine itself.

The derivatization of sulfonyl chlorides is more relevant in the subsequent coupling step, where the synthesized morpholine-4-sulfonyl chloride is reacted with an amine. The reactivity of the sulfonyl chloride group is paramount for the efficient formation of the sulfonamide bond. The electrophilic nature of the sulfur atom in the sulfonyl chloride allows for nucleophilic attack by the amine.

Recent advancements have also explored the conversion of primary sulfonamides into highly reactive sulfonyl chlorides. For instance, the use of a pyrylium (B1242799) salt can activate the NH₂ group of a primary sulfonamide, enabling its conversion to a sulfonyl chloride, which can then be used for further derivatization.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in the formation of sulfonamides. organic-chemistry.orgacs.orgclaremont.edu This methodology can be applied to the synthesis of morpholine-containing sulfonamides, potentially reducing reaction times from hours to minutes. organic-chemistry.orgacs.orgclaremont.edu

In a typical microwave-assisted procedure for sulfonamide synthesis, a sulfonic acid or its salt can be activated in situ, bypassing the need to isolate the often-unstable sulfonyl chloride intermediate. For instance, a sulfonic acid can be treated with an activating agent like 2,4,6-trichloro- organic-chemistry.orgorganic-chemistry.orgchemrxiv.org-triazine (TCT) under microwave irradiation to form a reactive intermediate, which then readily reacts with an amine to yield the sulfonamide. organic-chemistry.orgclaremont.edu This approach offers a more direct and efficient route to sulfonamides and demonstrates good functional group tolerance. organic-chemistry.orgacs.org

Reaction StepReagentsConditionsTimeYieldReference
ActivationSulfonic acid, TCT, TriethylamineMicrowave, 80 °C20 min- organic-chemistry.org
AminationIntermediate, Amine, NaOHMicrowave, 50 °C10 minHigh organic-chemistry.orgacs.org

This table illustrates a two-step, one-pot microwave-assisted synthesis of sulfonamides directly from sulfonic acids.

Coupling Reactions for the Formation of the Sulfonamide Linkage

The crucial step in the synthesis of this compound is the formation of the sulfonamide bond by coupling the morpholine-4-sulfonyl precursor with 2-phenoxyaniline.

The most fundamental and widely used method for forming a sulfonamide linkage is the S-N coupling of a sulfonyl chloride with an amine. In the context of synthesizing the target compound, this would involve the reaction of morpholine-4-sulfonyl chloride with 2-phenoxyaniline.

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to act as a scavenger for the hydrochloric acid that is formed as a byproduct. The choice of solvent is also important, with aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) being commonly used. The reaction generally proceeds under mild conditions, often at room temperature.

The general reaction is as follows:

Morpholine-4-sulfonyl chloride + 2-Phenoxyaniline → this compound + HCl

Recent advancements in S-N coupling methodologies have focused on developing more efficient and environmentally friendly procedures. These include metal-free, photoredox-catalyzed sulfonylations and one-pot, three-component reactions that can generate sulfonamides from simple starting materials. researchgate.net For example, a one-pot reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can produce a variety of sulfonamides through sequential C-S and S-N coupling without the need for a metal catalyst. researchgate.net

While sulfonyl chlorides are the most common electrophiles for sulfonamide synthesis, their high reactivity can sometimes lead to issues with stability and selectivity. acs.org As a result, more stable yet sufficiently reactive precursors like sulfonyl fluorides and sulfonates have gained attention.

Activation of Sulfonyl Fluorides:

Sulfonyl fluorides are generally more stable and less susceptible to hydrolysis than their chloride counterparts. acs.org However, their reduced reactivity often necessitates the use of a catalyst or activator to facilitate the coupling with amines. Lewis acids have been shown to be effective in activating sulfonyl fluorides towards nucleophilic attack. For example, calcium triflimide [Ca(NTf₂)₂] has been successfully employed as a Lewis acid to activate a wide range of sulfonyl fluorides for reaction with various amines, affording sulfonamides in good yields. organic-chemistry.orgacs.org This method is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.orgacs.org

Sulfonyl FluorideAmineCatalystSolventTemperatureYieldReference
Arylsulfonyl fluoridePrimary/Secondary AmineCa(NTf₂)₂t-amylOH60 °CGood to Excellent acs.org
Alkylsulfonyl fluoridePrimary/Secondary AmineCa(NTf₂)₂t-amylOH60 °CGood to Excellent acs.org

This table summarizes the conditions for the calcium triflimide-activated synthesis of sulfonamides from sulfonyl fluorides.

Activation of Sulfonates:

Sulfonate esters, particularly activated ones, can also serve as precursors for sulfonamides. A method has been developed for the direct coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate as an activating agent. acs.orgnih.gov This approach provides a direct route from sulfonic acids to sulfonamides, bypassing the need for the preparation of sulfonyl chlorides. acs.orgnih.gov This reaction has been shown to have good functional group tolerance and provides high yields of the desired sulfonamides. acs.org

Purification and Isolation Techniques for the Chemical Compound

The purification and isolation of the final product, this compound, are critical to obtaining a compound of high purity, suitable for its intended applications. The choice of purification method depends on the nature of the impurities present, which are often unreacted starting materials or byproducts from the synthetic steps. The primary techniques employed for the purification of aromatic sulfonamides like the target compound are column chromatography and recrystallization.

Column Chromatography:

Flash column chromatography is a highly effective method for separating the desired product from reaction mixtures. cup.edu.cnbanglajol.infoorgsyn.org The selection of the stationary and mobile phases is crucial for achieving good separation.

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of moderately polar compounds like aromatic sulfonamides. Its high surface area allows for efficient separation based on the differential adsorption of the components in the mixture.

Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used as the eluent. The polarity of the eluent system is optimized to achieve a retention factor (Rf) for the desired compound in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which generally translates to good separation on a column. A common eluent system for such compounds is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane. For instance, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity can effectively separate the product from less polar impurities.

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. rochester.edu The principle of this method is based on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

Solvent Selection: The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents for the recrystallization of N-aryl sulfonamides include ethanol, methanol, isopropanol, or mixtures of solvents such as ethyl acetate/hexane, acetone/water, or dichloromethane/heptane. reddit.compitt.edu

Procedure: The crude product is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried.

The purity of the isolated this compound can be assessed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Comparative Analysis of Synthetic Routes: Yields, Efficiency, and Green Chemistry Principles

Comparison of Diaryl Ether Formation Methods:

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (often stoichiometric)Palladium-based (catalytic amounts)
Reaction Conditions High temperatures (often >150 °C)Milder temperatures (often <120 °C)
Ligands Often ligand-free or simple ligandsSophisticated phosphine-based ligands
Substrate Scope Generally requires electron-deficient aryl halidesBroader substrate scope, including electron-rich and sterically hindered substrates
Yields Variable, often moderateGenerally high to excellent

The Ullmann condensation , while historically significant, often suffers from harsh reaction conditions, the need for stoichiometric amounts of copper, and a limited substrate scope. wikipedia.orgmdpi.comorganic-chemistry.orgmagtech.com.cn This can lead to lower yields and the generation of significant copper-containing waste.

In contrast, the Buchwald-Hartwig amination represents a more efficient and versatile method for C-N bond formation. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.orgnih.govbeilstein-journals.orgrug.nlresearchgate.net It utilizes catalytic amounts of palladium, operates under milder conditions, and demonstrates a broader substrate scope, often resulting in higher yields. From a green chemistry perspective, the catalytic nature of the Buchwald-Hartwig reaction is a significant advantage, reducing metal waste.

Analysis of the Sulfonylation Step:

The introduction of the morpholine-4-sulfonyl group is typically achieved by reacting 2-phenoxyaniline with morpholine-4-sulfonyl chloride. This method is generally efficient and high-yielding.

Green Chemistry Principles and Metrics:

A comprehensive evaluation of the synthetic routes should also consider key green chemistry principles.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. organic-chemistry.orglibretexts.org The direct reaction of 2-phenoxyaniline with morpholine-4-sulfonyl chloride has a relatively good atom economy, with the main byproduct being HCl, which is typically neutralized by a base.

E-Factor (Environmental Factor): The E-factor quantifies the amount of waste generated per unit of product. Routes that minimize the use of stoichiometric reagents and solvents will have a lower (better) E-factor. The palladium-catalyzed Buchwald-Hartwig route, due to its catalytic nature, is likely to have a more favorable E-factor compared to a stoichiometric Ullmann condensation.

Solvent and Reagent Selection: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Utilizing greener solvents (e.g., water, ethanol) where possible and avoiding hazardous reagents are key considerations. rsc.orgsci-hub.sersc.org Modern sulfonamide syntheses are increasingly exploring aqueous conditions to enhance their green credentials. rsc.org

Energy Efficiency: Reactions that proceed under milder conditions (lower temperatures and pressures) are more energy-efficient and thus more sustainable. In this regard, the Buchwald-Hartwig amination is generally preferable to the high-temperature Ullmann condensation.

Spectroscopic and Structural Elucidation Techniques for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring, the phenoxy group, and the substituted aniline (B41778) ring.

Morpholine Protons: The morpholine ring contains eight protons. Due to the chair conformation of the morpholine ring, the axial and equatorial protons are chemically non-equivalent. The protons on the carbons adjacent to the oxygen atom are expected to resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom, owing to the deshielding effect of the oxygen. Typically, these protons appear as multiplets in the range of 3.0-4.0 ppm.

Phenoxy Aromatic Protons: The five protons of the unsubstituted phenoxy ring will show signals in the aromatic region, typically between 6.8 and 7.5 ppm. The exact chemical shifts and splitting patterns will depend on the electronic environment.

Substituted Aniline Aromatic Protons: The three protons on the substituted aniline ring will also resonate in the aromatic region. Their chemical shifts will be influenced by the electron-donating amino group, the electron-withdrawing sulfonyl group, and the phenoxy group.

Amine Protons: The two protons of the primary amine group (-NH₂) are expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Morpholine H (adjacent to N)3.0 - 3.4Multiplet
Morpholine H (adjacent to O)3.6 - 4.0Multiplet
Aniline -NH₂Variable (broad singlet)Broad Singlet
Aromatic H (Phenoxy & Aniline)6.5 - 7.8Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Morpholine Carbons: The morpholine ring has two sets of chemically non-equivalent carbon atoms. The carbons adjacent to the oxygen will appear at a lower field (around 65-70 ppm) compared to the carbons adjacent to the nitrogen (around 45-50 ppm).

Aromatic Carbons: The twelve aromatic carbons from the two phenyl rings will produce signals in the range of 110-160 ppm. The chemical shifts will be influenced by the substituents on each ring. For instance, the carbon atom attached to the oxygen of the ether linkage and the carbon attached to the nitrogen of the amine group will have characteristic chemical shifts.

Sulfonyl Group Attachment: The carbon atom on the aniline ring directly attached to the sulfonyl group will be significantly deshielded and appear at a lower field.

Predicted ¹³C NMR Spectral Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Morpholine C (adjacent to N)45 - 50
Morpholine C (adjacent to O)65 - 70
Aromatic C110 - 160

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in assigning the protons within the aromatic systems and the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different structural fragments of the molecule, such as the link between the sulfonyl group and the aniline ring, and the ether linkage between the two aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, C-O, and C-N bonds.

N-H Stretching: The primary amine group (-NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring will appear just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) will exhibit strong, characteristic absorption bands for asymmetric and symmetric stretching, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-O Stretching: The aryl ether C-O stretching vibration is expected to appear in the region of 1200-1270 cm⁻¹. The C-O-C stretching of the morpholine ring will also contribute to absorptions in the fingerprint region.

C-N Stretching: The C-N stretching vibrations of the morpholine ring and the aniline moiety will be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Predicted IR Absorption Bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch> 3000
Aliphatic C-H (Morpholine)C-H Stretch< 3000
Sulfonyl (SO₂)Asymmetric S=O Stretch1300 - 1350
Sulfonyl (SO₂)Symmetric S=O Stretch1140 - 1180
Aryl EtherC-O Stretch1200 - 1270

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₆H₁₈N₂O₄S, which corresponds to a monoisotopic mass of approximately 334.10 g/mol . uni.lu In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as a protonated molecule [M+H]⁺ at m/z 335.1. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 357.1, may also be observed. uni.lu

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

The fragmentation of the molecular ion under collision-induced dissociation (CID) would likely involve the cleavage of the bonds adjacent to the sulfonyl group, the ether linkage, and within the morpholine ring. Common fragmentation pathways could include the loss of the morpholine ring, the phenoxy group, or SO₂.

Predicted Mass Spectrometry Data:

Ion Predicted m/z
[M]⁺334.1
[M+H]⁺335.1 uni.lu
[M+Na]⁺357.1 uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted aniline and phenoxy chromophores. The presence of conjugated π-systems in the aromatic rings will lead to π → π* transitions. The non-bonding electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions. The exact wavelength of maximum absorbance (λ_max) will be influenced by the combination of the different substituents on the aromatic rings and the solvent used for the measurement.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the compound's physical and chemical properties.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), for the crystal structure of this compound (CAS No. 736948-90-6) did not yield any deposited crystallographic data. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular distances and angles remains undetermined from an experimental standpoint.

For illustrative purposes, had the data been available, it would be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₆H₁₈N₂O₄S
Formula Weight334.39
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available

Advanced Computational Chemistry and Theoretical Investigations of the Chemical Compound

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties. However, specific DFT calculations for 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline are not found in the existing scientific literature.

Optimized Geometries and Molecular Structure Analysis

A pivotal application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the minimum energy conformation. This analysis provides crucial data on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional structure. At present, there are no published studies detailing the optimized geometry of this compound derived from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as their energy gap, are key indicators of a compound's kinetic stability and electron-donating or -accepting capabilities. A comprehensive FMO analysis for this compound, including HOMO-LUMO energy values and their distribution, is not available in the current body of scientific research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. These color-coded maps illustrate the regions of positive and negative electrostatic potential. Despite the utility of this method, MEP mapping studies specifically for this compound have not been reported in the literature.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT, is used to predict the infrared and Raman spectra of a molecule. This allows for the assignment of vibrational modes to specific functional groups and can be used to confirm the identity and purity of a synthesized compound. A theoretical vibrational frequency analysis for this compound has not been documented in published research.

Chemical Shift Prediction using Gauge-Including Atomic Orbital (GIAO-NMR) Method

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for the ab initio calculation of NMR chemical shifts. These theoretical predictions are highly valuable for the interpretation of experimental NMR spectra and for the structural elucidation of complex molecules. As of now, there are no available studies that report the predicted ¹H or ¹³C NMR chemical shifts for this compound using the GIAO method or other computational techniques.

Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is another fundamental ab initio approach in computational chemistry for approximating the wavefunction and energy of a quantum many-body system in a stationary state. While it is a less sophisticated method than DFT for many applications due to its neglect of electron correlation, it remains a foundational technique. A detailed analysis of this compound using Hartree-Fock calculations has not been found in the reviewed scientific literature.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This analysis is invaluable for quantifying the stabilizing interactions between electron donors (occupied orbitals) and acceptors (unoccupied orbitals) within a molecule.

Key Donor-Acceptor Interactions:

Lone Pair Delocalization: The lone pairs on the nitrogen and oxygen atoms of the morpholine (B109124) ring, the oxygen of the phenoxy group, and the nitrogen of the aniline (B41778) moiety are significant electron donors. These can delocalize into the antibonding orbitals (σ* and π) of adjacent bonds. For example, the delocalization of a nitrogen lone pair (n) into an adjacent σ orbital is a stabilizing hyperconjugative interaction.

π-Electron Delocalization: The π-electrons of the two phenyl rings are also major contributors to electronic interactions. Delocalization can occur from the π orbitals of the aniline ring to the π* orbitals of the phenoxy ring, and vice-versa, facilitated by the ether linkage. The sulfonyl group, being strongly electron-withdrawing, would also act as a significant acceptor of electron density from the adjacent phenyl ring.

These donor-acceptor interactions are quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which calculates the stabilization energy E(2) associated with each delocalization. scirp.org A higher E(2) value indicates a stronger interaction. scirp.org For instance, in related salicylanilide (B1680751) derivatives, strong intramolecular hyperconjugative interactions have been shown to significantly stabilize the molecule. materialsciencejournal.org

A hypothetical NBO analysis for this compound would likely reveal significant charge transfer from the electron-rich phenoxyaniline (B8288346) moiety towards the electron-deficient morpholine-4-sulfonyl group.

Hypothetical NBO Data for Key Interactions:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N_aniline)π(C=C_phenyl)HighLone pair to antibonding π
n(O_ether)σ(C-S_sulfonyl)ModerateLone pair to antibonding σ
π(C=C_phenyl)π(C=C_phenyl)Moderateπ to π delocalization
n(O_sulfonyl)σ*(S-N_morpholine)LowLone pair to antibonding σ

This table is illustrative and based on principles of NBO analysis applied to the structure. Actual values would require a specific quantum chemical calculation.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, arising from the presence of strong electron-donating and electron-accepting groups connected by a π-conjugated system, are candidates for materials with non-linear optical (NLO) properties. These materials have applications in optical communications, data storage, and frequency conversion. rsc.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). nih.gov

The molecular structure of this compound possesses the necessary features for potential NLO activity. The 2-phenoxyaniline (B124666) part of the molecule acts as an electron donor, while the morpholine-4-sulfonyl group serves as an electron acceptor. The phenyl rings constitute the π-bridge that facilitates the charge transfer between the donor and acceptor moieties.

Computational prediction of NLO properties involves calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of the molecule. A high value of β is indicative of significant NLO response. For azo-sulfonamide derivatives, which also feature donor-acceptor groups, computational studies have been used to investigate their NLO potential. researchgate.net Similarly, the NLO properties of a pyrimidine (B1678525) derivative were recently investigated, showing enhancement in the crystalline environment. nih.gov

Calculated NLO Properties for Analogous Sulfonamide Compounds:

CompoundDipole Moment (μ) (Debye)Hyperpolarizability (β) (a.u.)
4-Amino-6-chloro-1,3-benzenedisulfonamide Polymer5.4499.22
Urea (Reference)-18.53
Phenyl Urea (Reference)-245.69

Data sourced from a computational study on a sulfonamide polymer. researchgate.net

Based on its structure, it is plausible that this compound would exhibit a significant first-order hyperpolarizability, making it a candidate for further experimental investigation as an NLO material.

Reaction Mechanism Elucidation via Computational Studies

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, identifying transition states, and calculating reaction barriers, theoretical studies can provide a detailed understanding of reaction pathways that may be difficult to probe experimentally.

For a molecule like this compound, computational studies could be employed to investigate various potential reactions, such as electrophilic substitution on the aromatic rings, or reactions involving the sulfonyl or amine functional groups.

For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals used DFT methods to map the potential energy surface and transition state theory to calculate reaction kinetics. mdpi.com This provided insights into the preferred reaction pathways and the primary products formed. mdpi.com Similarly, the mechanism of the reaction between morpholine and halonium cations has been investigated computationally, revealing the interplay of different factors influencing reactivity. acs.org

A hypothetical computational study on the nitration of this compound could proceed as follows:

Reactant and Product Optimization: The geometries of the reactant, potential intermediates, and products would be optimized.

Transition State Search: The transition state structures connecting the reactants, intermediates, and products would be located.

Frequency Calculations: Vibrational frequency calculations would be performed to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to verify that the identified transition states connect the correct reactants and products.

Such a study would predict the most likely site of electrophilic attack on the phenoxyaniline rings, considering the directing effects of the amine, ether, and sulfonyl substituents.

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. researchgate.netnih.gov The phenoxyaniline structure is also present in various biologically active compounds. Therefore, this compound could be a candidate for interacting with various biological targets.

Molecular docking simulations could be used to generate hypotheses about the potential biological targets of this compound. For example, docking studies have been performed on morpholine-bearing quinoline (B57606) derivatives as potential cholinesterase inhibitors. nih.gov In another study, phenoxyacetamide derivatives were identified as inhibitors of the DOT1L enzyme through docking screening. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of the compound would be generated and energy-minimized.

Selection and Preparation of the Receptor: A protein target would be selected based on the structural similarity of the ligand to known inhibitors. The protein structure would be obtained from a repository like the Protein Data Bank (PDB) and prepared for docking (e.g., by adding hydrogen atoms and removing water molecules).

Docking Simulation: A docking algorithm would be used to sample a large number of possible conformations of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses of the ligand would be scored based on their predicted binding affinity. The top-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.

Hypothetical Docking Results for an Analogous Compound with a Kinase Target:

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Quinoxaline (B1680401) Derivative IVaEGFR Kinase-11.18LYS721, MET769
Quinoxaline Derivative IVbEGFR Kinase-11.82LYS721, MET769
Quinoxaline Derivative IVdEGFR Kinase-12.03-

Data sourced from a docking study on quinoxaline derivatives targeting the EGFR kinase. nih.gov

These simulations could guide the synthesis of derivatives of this compound with improved binding affinity and selectivity for a specific biological target.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are often highly dependent on its three-dimensional structure or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the conformational energy landscape allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them.

Computational methods can be used to systematically explore the conformational space of the molecule. This can be done by performing a series of geometry optimizations starting from different initial conformations or by using more advanced techniques like molecular dynamics simulations. A recent study on pyrrolo[2,3-b]quinoxaline derivatives included an evaluation of the most stable conformers to understand their reactivity. nih.gov

The results of a conformational analysis are typically presented as a potential energy surface, which is a plot of the molecule's energy as a function of one or more conformational variables (e.g., dihedral angles). The minima on this surface correspond to stable conformers, while the saddle points correspond to the transition states for conformational changes.

Understanding the preferred conformations of this compound is crucial for interpreting its spectroscopic data and for understanding how it might interact with a biological receptor, as the binding affinity can be highly dependent on the ligand adopting a specific conformation.

Chemical Reactivity and Transformation Studies of the Chemical Compound

Reactions Involving the Sulfonamide Moiety

The sulfonamide group is a robust functional group, generally stable to many reaction conditions. However, it can undergo specific transformations under certain circumstances.

Aryl sulfonamides are generally resistant to hydrolysis under neutral conditions. However, cleavage of the sulfur-nitrogen bond can be achieved under strong acidic or basic conditions, although this often requires harsh reaction parameters such as high temperatures. The stability of the sulfonamide bond is influenced by the electronic properties of the aromatic ring to which it is attached.

Table 1: Predicted Stability of 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline under Various Conditions

ConditionPredicted StabilityProbable Products
Neutral (pH 7)HighNo reaction
Acidic (e.g., conc. HCl, heat)Moderate to Low2-Phenoxyaniline-5-sulfonic acid and morpholine (B109124)
Basic (e.g., conc. NaOH, heat)Moderate to LowSalt of 2-phenoxyaniline-5-sulfonic acid and morpholine

Note: This data is predictive and based on the general reactivity of aryl sulfonamides.

Reactions Involving the Phenoxyaniline (B8288346) Moiety

The phenoxyaniline portion of the molecule contains several reactive sites: the aniline (B41778) nitrogen, the aromatic rings, and the phenoxy oxygen.

The primary amine group of the aniline moiety is a key site for a variety of chemical transformations, including acylation and alkylation.

Acylation: The aniline nitrogen can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction is typically high-yielding and can be used to introduce a wide range of acyl groups.

Alkylation: Alkylation of the aniline nitrogen can be achieved with alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction. Selective mono-alkylation can be challenging and may require specific reagents and conditions.

Table 2: Examples of Potential N-Functionalization Reactions

Reaction TypeReagent ExamplePotential Product
AcylationAcetyl chlorideN-(5-(morpholinosulfonyl)-2-phenoxyphenyl)acetamide
AlkylationMethyl iodide5-(morpholinosulfonyl)-N-methyl-2-phenoxyaniline

Note: These are illustrative examples of expected reactivity.

The ether linkage of the phenoxy group is generally stable and does not readily undergo reactions. Cleavage of the ether bond would require harsh conditions, such as treatment with strong acids like HBr or HI, which would likely also affect other functional groups in the molecule.

The aniline and phenoxy moieties contain two aromatic rings that can potentially undergo electrophilic aromatic substitution. The directing effects of the existing substituents will govern the position of incoming electrophiles.

The Aniline Ring: The amine group (-NH₂) is a powerful activating group and is ortho, para-directing. The sulfonamide group (-SO₂-morpholine) is a deactivating group and is meta-directing. The phenoxy group (-OPh) is also an activating, ortho, para-directing group. The positions on the aniline ring are influenced by a combination of these effects. The position ortho to the amine and meta to the sulfonamide would be sterically hindered by the phenoxy group. The position para to the amine is occupied by the sulfonamide group. Therefore, the most likely position for electrophilic attack on the aniline ring is ortho to the amine group (and meta to the sulfonamide group), though steric hindrance could be a significant factor.

The Phenoxy Ring: The ether oxygen is an activating, ortho, para-directing group. Therefore, electrophilic substitution on the terminal phenyl ring would be expected to occur at the ortho and para positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentPredicted Major Product(s)Ring
NitrationHNO₃/H₂SO₄Introduction of -NO₂ groupLikely on the phenoxy ring at the para position
HalogenationBr₂/FeBr₃Introduction of -Br groupLikely on the phenoxy ring at the para position
Friedel-Crafts AcylationCH₃COCl/AlCl₃Introduction of -COCH₃ groupLikely on the phenoxy ring at the para position

Note: The amino group of the aniline ring is often protected (e.g., by acylation) before carrying out electrophilic aromatic substitution to prevent side reactions and to moderate its high activating effect.

Nucleophilic Aromatic Substitution on the Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly on the aniline ring. The potent electron-withdrawing effect of the sulfonyl group, positioned para to the amino group and meta to the phenoxy group, deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. This activation is most pronounced at the positions ortho and para to the sulfonyl group.

It is important to note that the existing substituents (amino and phenoxy groups) are not typical leaving groups in SNAr reactions. Therefore, for such reactions to occur, a derivative of the title compound bearing a labile group (e.g., a halide) would be necessary.

Intermolecular and Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing a nucleophilic amino group and an ether linkage, makes it a potential precursor for the synthesis of heterocyclic compounds through cyclization reactions.

Intramolecular Cyclization: Intramolecular cyclization could potentially lead to the formation of phenoxazine (B87303) or other related heterocyclic systems. For instance, under specific conditions, the amino group could theoretically attack the phenoxy ring, particularly if the phenoxy ring is activated with electron-withdrawing groups, leading to a cyclization event. However, this is a challenging transformation that would likely require harsh conditions or catalytic activation to proceed.

A more plausible intramolecular cyclization would involve a derivative of the title compound. For example, if a reactive functional group were introduced on the phenoxy ring at the ortho position to the ether linkage, a variety of cyclization reactions could be envisioned.

Intermolecular Cyclization: The primary amine of this compound can participate in intermolecular condensation and cyclization reactions with various electrophiles. For example, reaction with 1,2-dicarbonyl compounds or their equivalents could lead to the formation of quinoxaline (B1680401) derivatives. This type of reaction is a well-established method for the synthesis of quinoxalines from o-phenylenediamines. Although the title compound is not a 1,2-diamine, the reactivity of its amino group is analogous and could be exploited in similar synthetic strategies to produce complex heterocyclic structures.

Catalytic Transformations Involving the Chemical Compound

The structural motifs within this compound are amenable to a range of catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. The aniline and phenoxy rings can be considered as platforms for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: While the native C-H and C-N bonds are generally unreactive in cross-coupling, derivatization of the aromatic rings with halides (e.g., Br, I) would open up avenues for well-established palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. For instance, a bromo-derivative of the title compound could be coupled with a variety of boronic acids, alkynes, or amines to generate a library of novel compounds with diverse functionalities.

The morpholine moiety itself can also be involved in catalytic processes. For example, electrochemical studies on morpholine have shown that it can form a morpholine radical, which can participate in C-H functionalization and cross-coupling reactions, often catalyzed by copper complexes. mdpi.com

Photochemical Reactions and Photo-induced Transformations

The aromatic rings in this compound suggest a potential for photochemical reactivity. Aromatic compounds can undergo a variety of transformations upon absorption of light, including isomerizations, cyclizations, and rearrangements.

Photo-induced Cyclization: Diaryl ethers and anilines are known to undergo photochemical cyclization reactions. For instance, the photocyclization of diphenylamines is a classic method for the synthesis of carbazoles. While the direct photochemical cyclization of this compound to form a phenoxazine-type structure has not been reported, the presence of the diaryl ether linkage makes this a theoretical possibility. Such reactions often proceed through a radical mechanism initiated by the homolytic cleavage of a C-H bond in the excited state.

Photoredox Catalysis: In the context of modern synthetic chemistry, the amine functionality of the title compound could act as a reductive quencher in photoredox catalytic cycles. This would involve the single-electron oxidation of the amine to form a radical cation, which could then participate in a variety of synthetic transformations. This opens up possibilities for C-H functionalization and other bond-forming reactions under mild, light-driven conditions.

Future Research Directions and Unexplored Avenues for the Chemical Compound

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for structurally similar compounds often rely on multi-step processes that may involve harsh conditions or expensive catalysts. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to access 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline.

Key areas for exploration include:

One-Pot Syntheses: Investigating cascade or one-pot reactions that combine the formation of the diaryl ether and the sulfonamide bond in a single, streamlined process would significantly improve efficiency. nih.gov This could involve, for example, the reaction of a suitably substituted aminophenol with a morpholinesulfonyl halide and a phenylboronic acid in a catalyzed coupling reaction.

Green Chemistry Approaches: The exploration of syntheses in greener solvents, such as supercritical carbon dioxide, or even solvent-free conditions, would reduce the environmental impact. rsc.orgnih.gov Microwave-assisted organic synthesis could also be explored to reduce reaction times and energy consumption.

Catalyst Innovation: Developing novel, non-precious metal catalysts (e.g., copper or iron-based) for the key C-O (diaryl ether) and S-N (sulfonamide) bond-forming steps is a critical avenue. researchgate.net Research into recyclable heterogeneous catalysts could also enhance the sustainability of the synthesis. mdpi.com

Proposed Synthetic StrategyPotential AdvantagesKey Challenges
One-Pot Diarylether/Sulfonamide Formation Reduced reaction steps, less waste, time and cost savings.Finding compatible reaction conditions and catalysts for orthogonal reactions.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, lower energy consumption.Scale-up limitations, potential for localized overheating.
Heterogeneous Catalysis Easy catalyst separation and recycling, enhanced sustainability.Catalyst deactivation, potentially lower activity compared to homogeneous systems.

Advanced Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing reaction conditions and yield. Future mechanistic studies could focus on:

Kinetic Studies: Performing detailed kinetic analysis of the key bond-forming steps to understand reaction orders, rate-determining steps, and the influence of catalyst and reactant concentrations.

Computational Modeling: Employing Density Functional Theory (DFT) to model reaction intermediates and transition states. This can provide insights into the most energetically favorable pathways for both the diaryl ether formation and the sulfonylation of the aniline (B41778). nih.gov

Isotopic Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹⁸O in the phenol (B47542) or ¹⁵N in the aniline) to trace the atomic pathways and confirm proposed mechanisms, particularly in rearrangement-prone reactions. nih.gov

In Situ Spectroscopic Analysis: Utilizing techniques like ReactIR or in situ NMR to monitor the reaction progress in real-time, allowing for the identification of transient intermediates that are not observable through conventional workup procedures.

High-Throughput Synthesis and Screening for Chemical Library Generation

The this compound scaffold is an ideal candidate for the creation of a chemical library for biological screening. High-throughput synthesis methods could be developed to rapidly generate a diverse set of analogues.

Future work could involve:

Parallel Synthesis: Employing automated parallel synthesizers to vary the substituents on both the phenoxy and aniline rings. This would allow for a systematic exploration of the structure-activity relationship (SAR).

Diversity-Oriented Synthesis: Designing synthetic routes that allow for the introduction of a wide range of functional groups and stereochemical complexities to maximize the chemical space explored.

Miniaturization: Adapting synthetic protocols to microtiter plate formats to reduce reagent consumption and waste, making the synthesis of large libraries more cost-effective and environmentally friendly. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. researchgate.net Integrating the synthesis of this compound into a continuous flow process is a key future direction.

Potential research avenues include:

Multi-Step Telescoped Reactions: Designing a continuous flow setup where sequential reactions, such as the diaryl ether formation followed by nitro group reduction and sulfonylation, occur in-line without the need for isolation of intermediates. rsc.org

Immobilized Reagents and Catalysts: Utilizing packed-bed reactors with immobilized catalysts or reagents to simplify purification and enable continuous operation over extended periods. nih.gov

Process Analytical Technology (PAT): Integrating real-time analytical tools (e.g., in-line IR, UV-Vis) to monitor reaction progress and product quality, allowing for automated process optimization.

TechnologyApplication in SynthesisAnticipated Benefits
Flow Chemistry Continuous production of the target compound and its analogues.Enhanced safety, precise control over reaction parameters, improved scalability. researchgate.net
Automated Synthesis Rapid generation of a library of derivatives for screening.Increased efficiency, reduced manual error, systematic exploration of chemical space.
Immobilized Catalysts Use in packed-bed flow reactors for C-O and S-N coupling.Simplified purification, catalyst reusability, continuous processing. nih.gov

Applications in Advanced Materials Science

The structural motifs within this compound suggest potential applications in materials science, an area that is completely unexplored for this compound.

Future research could investigate its utility in:

Organic Electronics: The phenoxyaniline (B8288346) core is related to phenoxazine (B87303), a scaffold used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.gov Research could explore whether derivatives of this compound exhibit useful photophysical properties for applications as charge-transporting or emissive materials. nih.govresearchgate.net

Polymer Science: The aniline functional group provides a handle for polymerization. It could be incorporated as a monomer to create novel sulfonated polymers with tunable properties, potentially for applications in ion-exchange membranes or stimuli-responsive materials. acs.orgrsc.orgusm.edu

Corrosion Inhibition: Quinoxaline (B1680401) and benzoxazine (B1645224) derivatives, which share some structural similarities, have been investigated as corrosion inhibitors. scispace.com It would be worthwhile to explore if this compound or its derivatives can form protective films on metal surfaces.

Further Refinement of Spectroscopic Characterization Techniques

While standard spectroscopic techniques (NMR, IR, MS) would be used for initial characterization, advanced methods could provide deeper structural insights.

Future directions include:

Solid-State NMR: For analyzing the compound in its crystalline form, providing information on packing and intermolecular interactions.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry could be used to study the gas-phase conformation of the molecule. Predicted collision cross-section values could be compared with experimental data. uni.lu

Chiroptical Spectroscopy: If chiral derivatives are synthesized, techniques like circular dichroism (CD) would be essential for characterizing their stereochemistry.

Rotational Spectroscopy: This gas-phase technique could provide highly precise information on the molecule's three-dimensional structure and conformational preferences, free from solvent or crystal packing effects. mdpi.com

Comprehensive Theoretical Modeling and Predictive Studies

Computational chemistry offers a powerful tool for predicting the properties of this compound and guiding experimental work.

Future theoretical studies should focus on:

Conformational Analysis: A detailed computational study of the rotational barriers around the ether and sulfonyl linkages to understand the molecule's conformational landscape and identify low-energy conformers.

DFT for Electronic Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate electronic properties such as the HOMO-LUMO gap, ionization potential, electron affinity, and to predict its UV-Vis absorption spectrum. scispace.commdpi.com This can help assess its potential for applications in organic electronics.

Molecular Docking: If potential biological targets are identified, molecular docking studies can predict binding modes and affinities, guiding the design of more potent analogues.

Quantitative Structure-Property Relationship (QSPR): Once a library of analogues is synthesized and characterized, QSPR models can be developed to correlate structural features with physical or biological properties, enabling the predictive design of new compounds with desired characteristics.

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